5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
Brand Name: Vulcanchem
CAS No.: 3441-64-3
VCID: VC0123037
InChI: InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H
SMILES: CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-]
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

CAS No.: 3441-64-3

Reference Standards

VCID: VC0123037

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride - 3441-64-3

CAS No. 3441-64-3
Product Name 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
IUPAC Name 3-(1-phenylpropan-2-yl)-2H-oxadiazol-2-ium-5-amine;chloride
Standard InChI InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H
Standard InChIKey MLOOCBHQXJABTO-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-]
Canonical SMILES CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-]
Related CAS 22293-47-6 (Parent)
Synonyms 3-(β-Phenylisopropyl)sydnonimine hydrochloride; Sydnophen; 3-(α-Methylphenethyl)sydnone Imine; 3-(1-methyl-2-phenylethyl)sydnone Imine; 5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-Oxadiazolium Chloride;
PubChem Compound 160690
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator